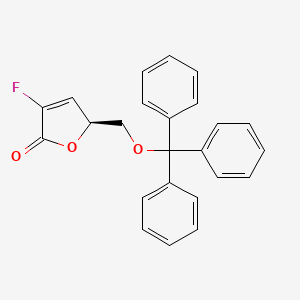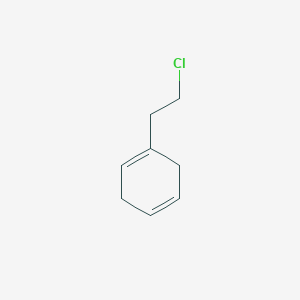
1-(2-Chloroethyl)cyclohexa-1,4-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloroethyl)cyclohexa-1,4-diene is an organic compound with the molecular formula C8H11Cl It is a derivative of cyclohexa-1,4-diene, where one of the hydrogen atoms is replaced by a 2-chloroethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Chloroethyl)cyclohexa-1,4-diene can be synthesized through the alkylation of cyclohexa-1,4-diene with 2-chloroethanol in the presence of a strong acid catalyst. The reaction typically involves the following steps:
Preparation of the Alkylating Agent: 2-chloroethanol is prepared by the chlorination of ethanol.
Alkylation Reaction: Cyclohexa-1,4-diene is reacted with 2-chloroethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Chloroethyl)cyclohexa-1,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its fully saturated form, cyclohexane, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Cyclohexane.
Substitution: Aminoethyl or thioethyl derivatives.
Applications De Recherche Scientifique
1-(2-Chloroethyl)cyclohexa-1,4-diene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which 1-(2-Chloroethyl)cyclohexa-1,4-diene exerts its effects involves several molecular targets and pathways:
Alkylation: The chloroethyl group can alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Oxidation-Reduction Reactions: The compound can undergo redox reactions, affecting cellular redox balance and potentially leading to oxidative stress.
Substitution Reactions: The compound can participate in substitution reactions, leading to the formation of new chemical entities with distinct biological activities.
Comparaison Avec Des Composés Similaires
1-(2-Chloroethyl)cyclohexa-1,4-diene can be compared with other similar compounds, such as:
Cyclohexa-1,4-diene: The parent compound, which lacks the chloroethyl group, is less reactive and has different chemical properties.
1,3-Cyclohexadiene: An isomer of cyclohexa-1,4-diene, which has different reactivity due to the position of the double bonds.
1-(2-Bromoethyl)cyclohexa-1,4-diene: A similar compound where the chloroethyl group is replaced by a bromoethyl group, leading to different reactivity and applications.
Propriétés
Numéro CAS |
343927-33-3 |
|---|---|
Formule moléculaire |
C8H11Cl |
Poids moléculaire |
142.62 g/mol |
Nom IUPAC |
1-(2-chloroethyl)cyclohexa-1,4-diene |
InChI |
InChI=1S/C8H11Cl/c9-7-6-8-4-2-1-3-5-8/h1-2,5H,3-4,6-7H2 |
Clé InChI |
PUQBCDWVBMEVOV-UHFFFAOYSA-N |
SMILES canonique |
C1C=CCC(=C1)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-N-[(Dimethylamino)methylidene]-L-glutamic acid](/img/structure/B14247910.png)

![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)
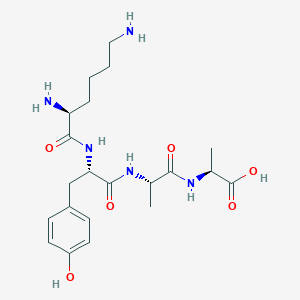
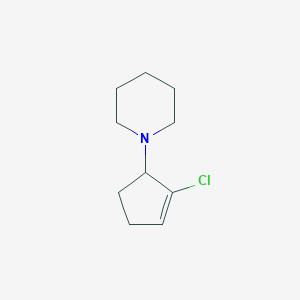
![N-[(1R)-1-phenylethyl]pent-4-enamide](/img/structure/B14247931.png)

![[(2R)-2-Ethyl-3-methylbutane-1-sulfonyl]benzene](/img/structure/B14247944.png)
![N-[(4-Methoxyphenyl)carbamoyl]-L-isoleucine](/img/structure/B14247952.png)


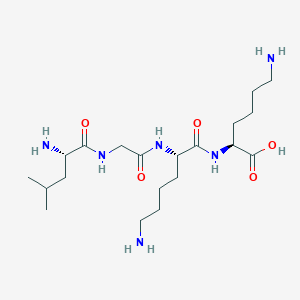
![1-{4-[(10-Bromodecyl)oxy]butyl}pyrene](/img/structure/B14247988.png)
